molecular formula C8H14N2 B13183924 N-(prop-2-yn-1-yl)piperidin-3-amine

N-(prop-2-yn-1-yl)piperidin-3-amine

Cat. No.: B13183924
M. Wt: 138.21 g/mol
InChI Key: GNEJVOGEYBGJTE-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)piperidin-3-amine (CAS 1250384-30-5) is a piperidine-based building block of significant interest in medicinal chemistry and neuroscience research. This compound features a propargylamine group, a key structural motif in the development of novel bioactive molecules. Its primary research value lies in the design and synthesis of multitarget directed ligands (MTDLs) for complex neurological disorders. Specifically, derivatives of this amine have been utilized to develop potent small molecules that target sigma receptors (σ1R), which are implicated in neuropathic pain and Alzheimer's disease pathology . The propargylamine moiety is a critical functional group in this context, often contributing to high receptor affinity and selectivity . Furthermore, the piperidine ring is a privileged scaffold in neurotherapeutics, well-known for its presence in compounds that interact with monoamine oxidase (MAO) enzymes, key targets in neurodegenerative disease research . The prop-2-yn-1-yl (propargyl) group is noted not only for potential biological activity but also for its physicochemical properties, which can favor entry into the central nervous system (CNS), making it a valuable attribute for probes and candidates in neuropharmacology . This product is supplied for research purposes as a chemical building block. Researchers can leverage it to create novel compounds for probing biological mechanisms or as a precursor in synthetic chemistry programs. It is available for immediate shipment from global stockists in various quantities to support your laboratory's scale of work . Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

N-prop-2-ynylpiperidin-3-amine

InChI

InChI=1S/C8H14N2/c1-2-5-10-8-4-3-6-9-7-8/h1,8-10H,3-7H2

InChI Key

GNEJVOGEYBGJTE-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCCNC1

Origin of Product

United States

Preparation Methods

Direct Propargylation of Piperidin-3-amine

One common approach is the direct alkylation of piperidin-3-amine with propargyl bromide (3-bromo-1-propyne) under basic conditions. This nucleophilic substitution involves the amine nitrogen attacking the electrophilic carbon of propargyl bromide, displacing bromide and forming the N-propargyl derivative.

  • Typical conditions: Use of a suitable base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like acetonitrile or dimethylformamide.
  • Reaction scheme:

    Piperidin-3-amine + Propargyl bromide → this compound

  • Yields: Reported yields range from moderate to high (~70-95%) depending on reaction time and temperature.

This method is straightforward but requires careful control of stoichiometry to avoid over-alkylation or side reactions.

Multicomponent A3 Coupling Reaction

The A3 coupling (aldehyde-alkyne-amine) is a versatile one-pot method to synthesize propargyl amines, including this compound derivatives.

  • Process:

    • Piperidin-3-amine, an aldehyde (often formaldehyde), and a terminal alkyne (propyne or substituted alkynes) are combined.
    • A metal catalyst (e.g., copper, ruthenium, or bimetallic catalysts like Ru@SiO2-[Cu-NHC]) facilitates the coupling.
    • The reaction proceeds through iminium ion formation from amine and aldehyde, followed by nucleophilic addition of the alkyne to yield the propargyl amine.
  • Advantages: One-pot, atom-economical, and allows structural diversity by varying aldehyde and alkyne components.

  • Example: Using piperidine (or piperidin-3-amine), paraformaldehyde, and phenylacetylene under Ru@SiO2-[Cu-NHC] catalyst conditions yielded propargyl amines in excellent yields (>99%) with high selectivity.

Mannich Reaction Followed by Propargylation

Another strategy involves a Mannich-type reaction where a piperidine derivative is first functionalized with an aldehyde and a secondary amine, followed by alkylation with propargyl bromide.

  • This method is useful for synthesizing aminoacetylenic piperidine derivatives with additional substituents.

  • For example, 4,4-dimethylglutarimide was alkylated with propargyl bromide to form 4,4-dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione, which then underwent Mannich reactions to introduce amine functionalities.

Detailed Experimental Conditions and Yields

Method Starting Materials Catalyst/Base Solvent Temperature Yield (%) Notes
Direct Propargylation Piperidin-3-amine + Propargyl bromide K2CO3 or NaH Acetonitrile Room temp to 60°C 70-95 Requires base, careful stoichiometry control
A3 Coupling Piperidin-3-amine + Formaldehyde + Alkyne Ru@SiO2-[Cu-NHC] catalyst Heptane 40-80°C >99 One-pot, high selectivity, mild conditions
Mannich + Propargylation Piperidine derivatives + Formaldehyde + Amine + Propargyl bromide CuI (catalytic) Dioxane 40°C 75-95 Multi-step, allows complex substitution patterns

Mechanistic Insights

  • Direct propargylation proceeds via nucleophilic substitution at the propargyl bromide carbon by the piperidin-3-amine nitrogen.

  • A3 coupling involves:

    • Formation of an iminium ion intermediate from the amine and aldehyde.
    • Copper or ruthenium catalyzed addition of the terminal alkyne to the iminium ion.
    • Formation of the propargyl amine product.
  • Mannich reaction involves condensation of amine, formaldehyde, and a secondary amine to form an aminomethyl intermediate, which can then be alkylated with propargyl bromide.

Characterization Data

Typical characterization of this compound includes:

  • NMR Spectroscopy (1H and 13C):

    • Terminal alkyne proton (≡C–H) signal near 2.0-2.5 ppm.
    • Propargyl methylene (-CH2-C≡C) at ~3.3-4.0 ppm.
    • Piperidine ring protons between 1.0-3.0 ppm.
    • Amino protons may appear as broad singlets.
  • Infrared Spectroscopy (IR):

    • C≡C stretching vibration around 2100-2140 cm^-1.
    • N–H stretching bands near 3300-3500 cm^-1.
  • Elemental Analysis:

    • Consistent with calculated values for C, H, N content.

Summary and Recommendations

  • The A3 coupling method is the most efficient and versatile for synthesizing this compound, offering high yields and mild reaction conditions.

  • Direct alkylation remains a straightforward alternative but may require optimization to avoid side products.

  • Mannich reaction-based methods are suitable for more complex derivatives but involve additional steps.

  • For scale-up or medicinal chemistry applications, the choice depends on substrate availability, desired substitution pattern, and catalyst accessibility.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(prop-2-yn-1-yl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(prop-2-yn-1-yl)piperidin-3-amine C8H14N2 138.21 Propargyl, piperidine High reactivity for click chemistry
N,N-Dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine C10H18N2 166.26 N,N-dimethyl, propargyl Increased lipophilicity
N-(3-Phenylprop-2-yn-1-yl)-2-propen-1-amine C12H13N 171.24 Phenyl, propargyl Enhanced aromatic interactions
(3R)-N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine C10H13Cl3N6 323.61 Pyrazolopyrimidine, Cl atoms Kinase inhibition potential

Biological Activity

N-(prop-2-yn-1-yl)piperidin-3-amine, a compound featuring a piperidine ring substituted with a propargyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H13N\text{C}_{10}\text{H}_{13}\text{N}

This structure allows for various interactions with biological targets, which are critical for its pharmacological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various piperidine derivatives, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (mg/mL)Target Organism
This compound0.0039 - 0.025S. aureus, E. coli

These results suggest that the compound may disrupt bacterial cell membranes and inhibit growth effectively .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, with mechanisms involving caspase activation and cell cycle arrest. A notable study reported the following findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Apoptosis via caspase activation
MCF7 (breast)25Cell cycle arrest in S-phase

The compound's ability to modulate apoptotic pathways positions it as a candidate for further development in cancer therapeutics .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in cellular signaling pathways, leading to altered enzyme activities and subsequent biological effects. The compound has shown inhibitory activity against monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism:

Enzyme TargetInhibition TypeIC50 (µM)
MAO-AMixed-type49.3
MAO-BCompetitive91.3

These inhibitory effects may contribute to the compound's neuroprotective properties and its potential in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of piperidine derivatives, including this compound:

  • Antimicrobial Efficacy : A comparative analysis of various piperidine derivatives highlighted the superior antimicrobial properties of this compound against resistant strains of bacteria, suggesting its potential role in developing new antibiotics .
  • Cancer Therapeutics : Research involving this compound showed promising results in inducing apoptosis in multiple cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
  • Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, further supporting its role in neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(prop-2-yn-1-yl)piperidin-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via alkyne-amine coupling reactions. A Ti–Mg-catalyzed carbocyclization approach, similar to methods used for structurally related amines (e.g., Ti(O-iPr)₄/EtMgBr with Et₂Zn in anhydrous THF), may be adapted . Optimization involves solvent selection (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and stoichiometric tuning of the alkyne:amine ratio. Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical to isolate the product (>95% purity). Monitor reaction progress using TLC and confirm purity via HPLC-MS .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to identify characteristic peaks (e.g., alkyne protons at δ ~2.1 ppm, piperidine ring protons at δ ~1.5–3.0 ppm) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a hexane/EtOAc mixture. Refine the structure using SHELXL (version 2018+) with high-resolution data (R-factor < 0.05). SHELX programs are robust for small-molecule refinement, particularly for resolving torsional angles in heterocyclic amines .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation.
  • Spill management : Absorb spills with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for targeted biological activity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with active sites accommodating piperidine scaffolds). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the alkyne) with activity using multivariate regression models.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC, HMBC). For example, HMBC can confirm connectivity between the alkyne and piperidine nitrogen.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₁₂N₂ requires exact mass 136.1000). Discrepancies >3 ppm suggest impurities or incorrect assignments .

Q. How can reaction scalability be achieved without compromising enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :

  • Catalyst optimization : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) to maintain stereocontrol at scale.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time during continuous flow synthesis .

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